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Compound of Interest

Compound Name:
4-Bromo-3,5-dimethoxybenzyl

alcohol

Cat. No.: B1279184 Get Quote

CAS Number: 61367-62-2

This in-depth technical guide provides a comprehensive overview of 4-Bromo-3,5-
dimethoxybenzyl alcohol, a key intermediate in organic synthesis and a valuable building

block for the development of novel therapeutic agents. This document is intended for

researchers, scientists, and drug development professionals, offering detailed physicochemical

data, experimental protocols, and insights into its applications.

Physicochemical Properties
4-Bromo-3,5-dimethoxybenzyl alcohol is a white to off-white solid.[1] Its key physicochemical

properties are summarized in the table below for easy reference and comparison.
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Property Value Reference

CAS Number 61367-62-2 [2][3][4]

Molecular Formula C₉H₁₁BrO₃ [2][3]

Molecular Weight 247.09 g/mol [2][3]

Melting Point 100-102 °C [1]

Boiling Point 348.1 °C [1]

Appearance White to off-white solid [1]

Synthesis and Experimental Protocols
4-Bromo-3,5-dimethoxybenzyl alcohol is primarily synthesized through the reduction of its

corresponding aldehyde or carboxylic acid derivatives. The two most common and effective

laboratory-scale methods are the reduction of 4-Bromo-3,5-dimethoxybenzaldehyde using

sodium borohydride and the reduction of 4-Bromo-3,5-dimethoxybenzoic acid using a more

potent reducing agent like lithium aluminum hydride or borane.

Protocol 1: Reduction of 4-Bromo-3,5-
dimethoxybenzaldehyde with Sodium Borohydride
(NaBH₄)
This method is widely employed due to its mild reaction conditions and the high

chemoselectivity of sodium borohydride, which selectively reduces the aldehyde group without

affecting the aromatic ring or ether functionalities.

Materials:

4-Bromo-3,5-dimethoxybenzaldehyde

Sodium borohydride (NaBH₄)

Methanol (or Ethanol/THF)

Deionized water
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Hydrochloric acid (1M HCl) or Ammonium chloride (saturated aqueous solution)

Ethyl acetate (or other suitable organic solvent for extraction)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolution: In a round-bottom flask, dissolve 4-Bromo-3,5-dimethoxybenzaldehyde (1.0

equivalent) in methanol.

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to lower the

temperature to 0-5 °C.

Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-

wise to the cooled solution. The addition should be controlled to maintain the temperature

below 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Continue stirring for 1-3 hours. The progress of the reaction

should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is

completely consumed.

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add

1M HCl or saturated aqueous ammonium chloride to quench the excess sodium borohydride

and neutralize the reaction mixture. Be cautious as hydrogen gas evolution may occur.

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
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Extraction: To the remaining aqueous residue, add deionized water and extract the product

with ethyl acetate (3 x volume of aqueous layer).

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl

solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Isolation: Filter off the drying agent and concentrate the organic solution under reduced

pressure using a rotary evaporator to yield the crude 4-Bromo-3,5-dimethoxybenzyl
alcohol.

Purification (Optional): The crude product can be purified by recrystallization from a suitable

solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Reduction of 4-Bromo-3,5-dimethoxybenzoic
Acid with Borane-Tetrahydrofuran Complex (BH₃·THF)
For the reduction of the carboxylic acid, a stronger reducing agent is required. Borane is an

effective reagent for this transformation.

Materials:

4-Bromo-3,5-dimethoxybenzoic acid

Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

Anhydrous tetrahydrofuran (THF)

Methanol

Deionized water

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask under an inert atmosphere (Nitrogen or Argon)

Magnetic stirrer and stir bar
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Reflux condenser

Ice bath

Separatory funnel

Rotary evaporator

Procedure:

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-

Bromo-3,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous THF.

Addition of Reducing Agent: Cool the solution in an ice bath and slowly add the 1M solution

of borane-tetrahydrofuran complex (typically 1.5-2.0 equivalents of BH₃) via a syringe or

dropping funnel.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at

room temperature for 1-2 hours. Then, heat the reaction mixture to reflux and maintain for 2-

4 hours. Monitor the reaction progress by TLC.

Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully

add methanol dropwise to quench the excess borane. This will result in vigorous hydrogen

evolution.

Work-up: After the gas evolution ceases, remove the solvents under reduced pressure. Add

deionized water to the residue and extract the product with ethyl acetate (3 x volume of

aqueous layer).

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic

layer over anhydrous sodium sulfate.

Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to

obtain the crude 4-Bromo-3,5-dimethoxybenzyl alcohol.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization.
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Applications in Research and Drug Development
4-Bromo-3,5-dimethoxybenzyl alcohol serves as a versatile building block in the synthesis of

more complex molecules.[1] Its utility in drug development stems from the presence of multiple

functional groups that can be selectively modified. The bromo- and dimethoxy-substituted

phenyl ring is a scaffold found in various biologically active compounds.

While specific drug molecules directly synthesized from 4-Bromo-3,5-dimethoxybenzyl
alcohol are not extensively documented in publicly available literature, the structural motif is of

significant interest in medicinal chemistry. Structurally related compounds bearing bromo and

methoxy substituents on an aromatic core have been investigated for their potential as:

Anticancer Agents: The substituted benzene ring can serve as a core for the design of

inhibitors of various protein kinases, which are key targets in cancer therapy. For instance,

derivatives of bromo- and dimethoxy-substituted benzamides have shown inhibitory activity

against non-small cell lung cancer cell lines.

Anti-inflammatory Agents: Benzoic acid derivatives and related structures have been

explored for their anti-inflammatory properties. The 4-bromo-3,5-dimethoxybenzyl scaffold

can be utilized to develop novel anti-inflammatory agents that may act by inhibiting key

inflammatory mediators.

Ligands in Coupling Reactions: The bromoarene functionality makes this compound an

excellent partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki

and Heck couplings. This allows for the straightforward construction of complex molecular

architectures, a common strategy in the synthesis of pharmaceutical candidates.[3]

Signaling Pathway Involvement
Currently, there is no direct scientific literature available that describes the specific interaction

of 4-Bromo-3,5-dimethoxybenzyl alcohol with any biological signaling pathways.

However, to provide context for researchers interested in the potential biological activities of

similar scaffolds, a structurally related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol

(DHMBA), has been studied for its effects on various signaling pathways. It is crucial to note

that DHMBA is a different molecule and its biological activities cannot be directly extrapolated
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to 4-Bromo-3,5-dimethoxybenzyl alcohol. Research on DHMBA has indicated its

involvement in:

Anticancer Activity: DHMBA has been shown to exhibit anticancer properties by targeting

multiple signaling pathways in metastatic prostate cancer cells.

Anti-inflammatory Effects: Studies have suggested that DHMBA may suppress inflammatory

responses.

These findings on a related molecule may inspire future research to investigate whether 4-
Bromo-3,5-dimethoxybenzyl alcohol or its derivatives possess similar or other significant

biological activities.

Visualizations
Synthesis Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis of 4-Bromo-
3,5-dimethoxybenzyl alcohol from its corresponding aldehyde.
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Caption: Synthesis workflow for 4-Bromo-3,5-dimethoxybenzyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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